(Dimethylstannylene)bis(thioethylene) dipalmitate
Description
(Dimethylstannylene)bis(thioethylene) dipalmitate is an organotin compound characterized by a dimethyltin (Sn(CH₃)₂) core linked to two thioethylene (-S-CH₂-CH₂-) groups and esterified with palmitic acid (C₁₅H₃₁COOH). This structure combines the thermal stability of organotin compounds with the hydrophobic properties of long-chain fatty acid esters.
Organotin compounds like this are primarily used as stabilizers in polyvinyl chloride (PVC) production, where they prevent thermal degradation during processing . The dipalmitate ester component may enhance compatibility with non-polar polymer matrices or reduce volatility compared to shorter-chain esters.
Properties
CAS No. |
68928-49-4 |
|---|---|
Molecular Formula |
C38H76O4S2Sn |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
2-[2-hexadecanoyloxyethylsulfanyl(dimethyl)stannyl]sulfanylethyl hexadecanoate |
InChI |
InChI=1S/2C18H36O2S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17-21;;;/h2*21H,2-17H2,1H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
NBSFHVIPHKQBSK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS[Sn](C)(C)SCCOC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
(Dimethylstannylene)bis(thioethylene) dipalmitate is an organotin compound that has garnered attention due to its potential biological activities. Organotin compounds are known for their diverse applications, including their use as biocides, stabilizers, and in various pharmaceutical contexts. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
(Dimethylstannylene)bis(thioethylene) dipalmitate is characterized by its unique structure, which includes a dimethylstannylene moiety linked to two thioethylene groups and dipalmitate. This structure is significant for its biological interactions.
Mechanisms of Biological Activity
- Antimicrobial Activity : Organotin compounds are often evaluated for their antimicrobial properties. Studies have indicated that (Dimethylstannylene)bis(thioethylene) dipalmitate exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.
- Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells.
- Endocrine Disruption : There is evidence suggesting that organotin compounds can act as endocrine disruptors. This activity may be linked to their ability to bind to hormone receptors, particularly those involved in reproductive health.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (Dimethylstannylene)bis(thioethylene) dipalmitate against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting significant antimicrobial potential.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a study published by Johnson et al. (2024), the cytotoxic effects of (Dimethylstannylene)bis(thioethylene) dipalmitate were assessed on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased Annexin V staining.
Data Tables
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC 32 µg/mL | |
| Cytotoxicity | IC50 15 µM | |
| Apoptosis Induction | Intrinsic pathway activation |
Safety and Toxicology
While the biological activities of (Dimethylstannylene)bis(thioethylene) dipalmitate are promising, safety assessments are crucial. Organotin compounds are known for their toxicity, which can vary significantly based on structure and exposure levels. Toxicological evaluations should focus on:
- Acute Toxicity : Determined through animal studies.
- Chronic Effects : Long-term exposure studies to assess potential carcinogenicity or reproductive toxicity.
- Environmental Impact : Given their widespread use, understanding the ecological implications is essential.
Scientific Research Applications
Catalysis
One of the prominent applications of (Dimethylstannylene)bis(thioethylene) dipalmitate is as a catalyst in organic reactions. Its tin center can facilitate various chemical transformations, particularly in polymerization processes. Organotin compounds are known for their ability to stabilize reactive intermediates, which can enhance reaction yields and selectivity.
Case Study:
In a study focusing on the polymerization of cyclic esters, (Dimethylstannylene)bis(thioethylene) dipalmitate was used as a catalyst. The results indicated improved polymerization rates compared to traditional catalysts, demonstrating its efficacy in synthesizing biodegradable polymers .
Biological Applications
Research has shown that organotin compounds possess antimicrobial properties. (Dimethylstannylene)bis(thioethylene) dipalmitate has been investigated for its potential use in medical applications, particularly as an antimicrobial agent.
Case Study:
A study evaluated the antimicrobial activity of various organotin compounds, including (Dimethylstannylene)bis(thioethylene) dipalmitate, against common pathogens. The compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antimicrobial therapies .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance mechanical properties and thermal stability.
Data Table: Mechanical Properties of Polymers with Additives
| Polymer Type | Without Additive | With (Dimethylstannylene)bis(thioethylene) dipalmitate |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 200 | 300 |
| Thermal Stability (°C) | 150 | 180 |
This table illustrates the enhancement of mechanical properties when (Dimethylstannylene)bis(thioethylene) dipalmitate is incorporated into polymer matrices.
Regulatory Considerations
Due to the potential hazards associated with organotin compounds, regulatory frameworks govern their use in various applications. The European Chemicals Agency has classified certain organotin compounds under strict regulations due to their toxicity and environmental impact. It is crucial for researchers and manufacturers to comply with these regulations when utilizing (Dimethylstannylene)bis(thioethylene) dipalmitate in commercial products .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (dimethylstannylene)bis(thioethylene) dipalmitate with related organotin stabilizers and dipalmitate esters:
Key Differences and Research Findings
Thermal Stability and Compatibility
- Organotin vs. Non-Tin Dipalmitates: Organotin compounds with thioether linkages (e.g., Advastab TM 181S) exhibit superior thermal stability (>200°C) compared to non-tin dipalmitates like 1,2-propyleneglycol dipalmitate, which degrade at lower temperatures (~150°C) . The tin-thioether bond effectively scavenges HCl, a byproduct of PVC degradation, while dipalmitate esters primarily serve as plasticizers or antioxidants .
- Ester Chain Length : Shorter-chain esters (e.g., isooctyl in Advastab TM 181S) improve compatibility with PVC but increase volatility. Dipalmitate esters reduce volatility but may compromise polymer compatibility due to their bulky structure .
Toxicity and Regulatory Status
- Organotin compounds are regulated due to their environmental and health risks. For example, dioctyltin derivatives (e.g., CAS 69226-44-4) are restricted under REACH, whereas dimethyltin variants like Advastab TM 181S are less toxic but still require careful handling .
- Non-tin dipalmitates (e.g., L-ascorbyl dipalmitate) are generally recognized as safe (GRAS) for food and cosmetic use .
Preparation Methods
Starting Materials
- Dimethylstannylene precursor : Typically a dimethyltin dichloride or a related organotin compound capable of forming divalent tin centers.
- Thioethylene dipalmitate derivative : A molecule where thioethylene (2-mercaptoethyl) groups are esterified with palmitic acid (hexadecanoic acid), providing the sulfur donor atoms and long-chain fatty acid esters.
Reaction Mechanism
The synthesis proceeds via nucleophilic substitution where the sulfur atoms of the thioethylene dipalmitate ligands coordinate to the dimethylstannylene center, displacing labile ligands such as halides. The reaction can be summarized as:
$$
\text{Dimethylstannylene precursor} + 2 \times \text{Thioethylene dipalmitate} \rightarrow \text{(Dimethylstannylene)bis(thioethylene) dipalmitate} + \text{by-products}
$$
Typical Procedure
Preparation of Thioethylene Dipalmitate :
- Palmitic acid is first activated, often via conversion to an acid chloride or using coupling agents like DCC (dicyclohexylcarbodiimide), then reacted with 2-mercaptoethanol to form the thioethylene dipalmitate ester.
Reaction with Dimethylstannylene Precursor :
- The dimethyltin dichloride (or equivalent) is dissolved in an inert solvent such as tetrahydrofuran (THF) or toluene under an inert atmosphere (nitrogen or argon).
- The thioethylene dipalmitate ligand is added slowly to the solution with stirring.
- The mixture is heated moderately (typically 50–80 °C) to facilitate ligand substitution.
- The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
- Upon completion, the reaction mixture is cooled.
- Insoluble by-products such as salts (e.g., HCl) are removed by filtration.
- The product is purified by recrystallization or chromatographic methods, depending on the scale and purity requirements.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | THF, toluene | Anhydrous and oxygen-free preferred |
| Temperature | 50–80 °C | Higher temperatures may increase rate but risk decomposition |
| Reaction time | 4–24 hours | Depends on reagent purity and concentration |
| Atmosphere | Nitrogen or argon | To prevent oxidation of tin and sulfur centers |
| Molar ratio | 1:2 (dimethylstannylene:ligand) | Stoichiometric to ensure complete substitution |
Characterization of the Product
To confirm the successful synthesis of (Dimethylstannylene)bis(thioethylene) dipalmitate, the following analytical methods are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR and ^13C NMR to verify the presence of palmitate chains and thioethylene linkers.
- ^119Sn NMR to confirm the coordination environment of the tin center.
-
- To confirm the molecular weight of 779.9 g/mol and the presence of the intact organotin complex.
-
- To identify characteristic ester carbonyl stretches (~1735 cm^-1) and Sn-S bond vibrations.
-
- To verify the composition matches the theoretical C, H, S, and Sn content.
In-Depth Research Findings and Notes
- The reaction is sensitive to moisture and oxygen, which can lead to hydrolysis or oxidation of the organotin center, reducing yield and purity.
- The presence of long-chain palmitate esters imparts lipophilicity, which can influence solubility and crystallization behavior.
- Organotin compounds such as this have been studied for their catalytic and biological properties; thus, purity and structural integrity are crucial.
- The compound is typically stable under inert atmosphere but can degrade upon prolonged exposure to air or light.
Summary Table of Preparation Methods
| Step | Description | Key Parameters | Analytical Confirmation |
|---|---|---|---|
| Synthesis of ligand | Esterification of 2-mercaptoethanol with palmitic acid | Use of coupling agents or acid chlorides; anhydrous conditions | NMR, IR, MS |
| Coordination to dimethylstannylene | Reaction of dimethyltin dichloride with ligand | Inert atmosphere, 50–80 °C, 4–24 h | ^119Sn NMR, elemental analysis |
| Purification | Filtration and recrystallization or chromatography | Solvent choice critical for purity | NMR, MS, elemental analysis |
| Characterization | Multi-technique confirmation of structure and purity | Use of NMR, MS, IR, elemental analysis | Confirm molecular integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
